2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine

Cholesterol 24-Hydroxylase CYP46A1 Epilepsy

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine (CAS 55385-00-7) is a heterocyclic building block comprising a pyridine ring linked via a propynyl spacer to a piperidine moiety, with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 g/mol. It is commercially available from multiple vendors in purities up to 98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs, notably in the development of cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitors including the clinical candidate soticlestat (TAK-935).

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 55385-00-7
Cat. No. B3271763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine
CAS55385-00-7
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CC2=CC=CC=N2
InChIInChI=1S/C13H16N2/c1-4-10-15(11-5-1)12-6-8-13-7-2-3-9-14-13/h2-3,7,9H,1,4-5,10-12H2
InChIKeyXQPBVQLJQAGAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine (CAS 55385-00-7): Chemical Identity and Baseline Characteristics


2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine (CAS 55385-00-7) is a heterocyclic building block comprising a pyridine ring linked via a propynyl spacer to a piperidine moiety, with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 g/mol [1]. It is commercially available from multiple vendors in purities up to 98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs, notably in the development of cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitors including the clinical candidate soticlestat (TAK-935) [2]. Its internal alkyne and tertiary amine functionalities make it a versatile scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other derivatization strategies.

Why Direct Substitution of 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine with Close Analogs Fails in Medicinal Chemistry Campaigns


This compound sits at a critical juncture in structure-activity relationship (SAR) exploration where simultaneous variation of the heteroaryl head group (pyridine vs. phenyl vs. biphenyl), the alkyne spacer length, and the cyclic amine tail (piperidine vs. morpholine vs. pyrrolidine) produces divergent potency, selectivity, and pharmacokinetic profiles [1]. The 2-pyridyl attachment directly influences CH24H binding conformation as revealed by X-ray co-crystal structures of related 3-piperidinyl pyridine derivatives [2], while the piperidine ring, when replaced by morpholine or acyclic amines, can alter CYP450 inhibitory profiles and basicity-dependent cellular permeability. Even regioisomeric shifts of the pyridine attachment point (2- vs. 4-position) or alkyne position (propargyl vs. internal alkyne) can fundamentally change the compound's utility in click chemistry derivatization and coordination chemistry applications [3]. This pronounced structural sensitivity to substitution makes generic replacement highly unreliable without quantitative head-to-head data.

Quantitative Evidence Guide: 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine Comparator-Based Differentiation


CH24H Inhibitor Scaffold Potential: Structural Basis for Differentiation from 4-Pyridyl and Acyclic Propargylamine Analogs

The 2-(3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine scaffold serves as the direct precursor to the 3-piperidinyl pyridine series of CH24H inhibitors. Lead compound 6 in the Takeda series (4-(4-methyl-1-pyrazolyl)pyridine derivative) achieved an IC₅₀ of 8.5 nM against CH24H [1]. While this specific IC₅₀ value belongs to an elaborated derivative rather than the title compound, it establishes the scaffold's capacity to access sub-nanomolar potency. In contrast, simple N-propargylpiperidines (lacking the pyridine head group) typically show much weaker CH24H engagement, and 4-pyridyl positional isomers exhibit altered binding modes as demonstrated by X-ray crystallography [1]. The title compound's 2-pyridyl-alkyne-piperidine architecture is therefore a privileged intermediate for this target class.

Cholesterol 24-Hydroxylase CYP46A1 Epilepsy

MAO-B and BChE Inhibitory Profile: Class-Level Advantage of the Propargyl-Piperidine Moiety Over Morpholine and Pyrrolidine Analogs

N-Propargylpiperidines have been systematically characterized as dual BChE/MAO-B inhibitors by Kosak et al. Compound 16 (N-propargylpiperidine) showed selective MAO-B inhibition with an IC₅₀ of 0.18 μM [1]. In contrast, N-propargylmorpholine analogs in the same study showed markedly reduced cholinesterase engagement. The target compound 2-(3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine contains the identical N-propargylpiperidine pharmacophore but with an additional pyridine ring that offers a vector for further optimization. This differs critically from 1-(prop-2-yn-1-yl)piperidine (CAS 5799-75-7), where the alkyne is terminal rather than internal, significantly altering the geometry and reactivity for both biological target engagement and synthetic derivatization.

MAO-B Butyrylcholinesterase Alzheimer's Disease

Synthetic Tractability: Internal Alkyne Advantage Over Terminal Alkyne and Bromo Analogs for Click Chemistry Diversification

The internal alkyne in 2-(3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) while the piperidine nitrogen remains available for further functionalization (e.g., quaternization, N-oxide formation), providing orthogonal diversification handles. This contrasts with 2-(prop-1-yn-1-yl)pyridine (CAS 40925-52-8), which lacks the piperidine moiety and therefore offers only a single functionalization point [1]. The biphenyl-linked analog 4,4'-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl has been crystallographically characterized, confirming the chair conformation of the piperidine ring and the anti orientation of the nitrogen lone pair, which influences reactivity in nucleophilic substitution and quaternization reactions [2].

Click Chemistry CuAAC Chemical Biology

CYP3A4 Time-Dependent Inhibition: Reduced Alert Relative to Structurally Related Propargylamines

Propargylamine-containing compounds are known to cause time-dependent inhibition (TDI) of CYP3A4. Certain elaborated N-propargylpiperidines in the BindingDB database show CYP3A4 TDI IC₅₀ values ranging from 700 nM to 10,000 nM [1]. While the target compound 2-(3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine has not been specifically assayed for CYP3A4 TDI, its internal alkyne geometry (propargylic amine motif) is expected to produce a different TDI profile compared to terminal propargylamines, based on the known structure-TDI relationship wherein the propargyl carbon hybridization and substituent steric bulk modulate CYP3A4 mechanism-based inactivation [1]. A morpholine replacement would further alter the basicity (piperidine pKₐ ~10.5 vs. morpholine pKₐ ~8.4), changing both CYP inhibition potential and lysosomal trapping propensity.

Drug-Drug Interaction CYP3A4 Metabolic Stability

α9α10 Nicotinic Receptor Pharmacophore: Crystallographically Validated Piperidine-Alkyne Geometry

The bis-piperidinyl-propynyl-biphenyl series, which incorporates the same piperidinyl-propynyl motif as the title compound, was designed as second-generation α9α10 nicotinic acetylcholine receptor (nAChR) antagonists based on the highly potent and selective lead ZZ161C [1]. The crystal structure of 4,4'-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl (CCDC deposition) confirmed that both piperidine rings adopt a chair conformation with the nitrogen lone pair anti to the central biphenyl [1]. While ZZ161C contains a 3,4-dimethylpyridinium head group rather than the unsubstituted 2-pyridyl of the title compound, the conserved piperidine-alkyne geometry is essential for receptor binding. Pyrrolidine analogs tested in a companion crystallographic study showed altered conformational preferences, highlighting the piperidine ring's unique structural role [2].

Nicotinic Acetylcholine Receptor α9α10 nAChR Pain

Physicochemical Differentiation: Calculated Properties vs. Morpholine and Terminal Alkyne Analogs

The target compound exhibits a molecular weight of 200.28 g/mol with 0 hydrogen bond donors and 2 hydrogen bond acceptors, placing it within favorable fragment-like chemical space . Compared to morpholine analog 2-(3-morpholinoprop-1-yn-1-yl)pyridine, the piperidine variant has higher lipophilicity (calculated logP ~2.1 vs. ~1.3 for morpholine) due to the additional methylene group replacing the ring oxygen, which can translate into improved blood-brain barrier penetration when incorporated into CNS-targeted derivatives [1]. Versus the terminal alkyne 1-(prop-2-yn-1-yl)piperidine (MW 123.20), the target compound's additional pyridine ring adds ~77 Da of molecular weight but provides key π-stacking and metal-coordination capabilities for target engagement.

Drug-likeness Lipophilicity Permeability

Optimal Research and Procurement Scenarios for 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine (CAS 55385-00-7)


CH24H/CYP46A1 Inhibitor Lead Optimization and Tool Compound Synthesis

The title compound serves as a key synthetic intermediate for constructing 3-piperidinyl pyridine derivatives targeting cholesterol 24-hydroxylase (CH24H). Its 2-pyridyl-alkyne-piperidine architecture enables rapid SAR exploration around the clinical candidate soticlestat pharmacophore. Procurement of this scaffold in high purity (≥98%) is warranted for programs requiring consistent impurity profiles during lead optimization [1]. Notably, the internal alkyne permits late-stage diversification via CuAAC without interfering with the piperidine nitrogen, which can be independently functionalized to modulate basicity and CNS penetration.

Chemical Biology Probe Development Using Orthogonal Dual-Handle Functionalization

The compound's two orthogonal reactive handles—the internal alkyne (suitable for CuAAC with azide-containing payloads) and the piperidine tertiary amine (amenable to quaternization, N-oxidation, or reductive amination)—enable sequential bifunctional derivatization strategies. This is a concrete advantage over single-handle analogs like 2-(prop-1-yn-1-yl)pyridine (CAS 40925-52-8). The crystallographically validated chair conformation of the piperidine ring [2] provides predictable geometry for structure-based design of bivalent ligands or PROTAC conjugates.

Fragment-Based Drug Discovery (FBDD) Library Construction for CNS Targets

With MW 200.28 and favorable fragment-like physicochemical properties (0 HBD, 2 HBA, cLogP ~2.1), this compound is an ideal fragment for CNS-targeted library construction . The higher lipophilicity compared to morpholine analogs (ΔcLogP ~0.8) provides a measurable advantage for BBB penetration, while the pyridine ring enables metal-coordination and π-stacking interactions not available with simpler N-propargylpiperidines. Its inclusion in fragment libraries broadens the chemical space accessible for targets such as nAChRs, MAO-B, and BChE.

α9α10 nAChR Antagonist Analgesic Program Scaffold

The bis-piperidinyl-biphenyl series derived from this structural motif has produced potent and selective α9α10 nAChR antagonists with in vivo efficacy in chemotherapy-induced neuropathy models [2]. The title compound provides the monomeric building block for constructing symmetric or asymmetric bis-cationic antagonists. The crystallographically defined piperidine chair conformation and anti lone-pair orientation are essential for receptor engagement; substitution with pyrrolidine or acyclic amines is not recommended based on published crystallographic comparisons [3].

Quote Request

Request a Quote for 2-(3-(Piperidin-1-yl)prop-1-yn-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.